molecular formula C43H63NO11 B066261 Selamectin CAS No. 165108-07-6

Selamectin

Numéro de catalogue: B066261
Numéro CAS: 165108-07-6
Poids moléculaire: 770.0 g/mol
Clé InChI: AFJYYKSVHJGXSN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Selamectin is a semi-synthetic avermectin derivative used as a broad-spectrum antiparasitic agent in veterinary medicine. It is the active ingredient in Revolution® (Pfizer), formulated as a topical solution for dogs and cats.

Mechanism of Action:
this compound targets glutamate-gated chloride channels in parasites, causing hyperpolarization of nerve and muscle cells, paralysis, and death . Unlike mammals, parasites lack a blood-brain barrier, making this compound selectively toxic to them .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La sélamectine est synthétisée à partir de la doramectine, un autre dérivé de l'avermectine. La synthèse implique plusieurs étapes clés :

Méthodes de production industrielle

La production industrielle de la sélamectine suit la même voie de synthèse, mais est optimisée pour la production à grande échelle. Le procédé est conçu pour être efficace, rentable et respectueux de l'environnement, avec des rendements élevés et une pollution minimale .

Analyse Des Réactions Chimiques

Hydrogenation with Wilkinson’s Catalyst

  • Catalyst Loading : 0.10–0.20 molar ratio (catalyst/substrate) .

  • Yield : >95% conversion at 50°C within 2 hours .

  • Side Products : Trace amounts of over-hydrogenated byproducts (<0.5%) .

Oxidation with Dess-Martin Periodinane

  • Conditions : 0–5°C, stoichiometric DMP (1.1 eq) .

  • Purity : >98% by HPLC after workup (Na₂S₂O₃ wash) .

  • Advantages : Avoids MnO₂ disposal issues; no azeotropic drying required .

Oximation Reaction

  • Solvent System : Methanol/1,4-dioxane/water (2:2:1 v/v) .

  • Kinetics : 86.9% purity achieved after 12 hours at 25°C .

  • Workup : MTBE extraction followed by HCl/NaHCO₃ washes to remove impurities .

Degradation and Stability Studies

This compound undergoes hydrolysis under acidic or alkaline conditions, with degradation pathways summarized below:

Condition Degradation Pathway Major Products
Acidic (pH < 3) Cleavage of oxime group5-keto derivative
Alkaline (pH > 9) Hydrolysis of macrolactone ringLinear seco-acid
Photolytic Radical-mediated oxidationEpoxy and hydroxylated derivatives

Stability Data :

  • Thermal Stability : Stable at 25°C for 24 months in sealed containers .

  • Photostability : Degrades by 15% after 48 hours under UV light .

Biochemical Interactions

This compound’s antiparasitic activity stems from its interaction with glutamate-gated chloride channels in invertebrates:

  • Mechanism : Binds irreversibly, causing hyperpolarization and paralysis .

  • Metabolism : Hepatic cytochrome P450 enzymes oxidize this compound to inactive metabolites (e.g., hydroxylated derivatives) .

Comparison of Oxidation Methods

Oxidizing Agent Reaction Time Purity Environmental Impact
MnO₂24–48 hours85–90%High (toxic sludge)
Dess-Martin6–12 hours98%Low (non-toxic byproducts)

Data sourced from patent EP3150618A1 .

Applications De Recherche Scientifique

Fleas

Selamectin has demonstrated significant efficacy in controlling flea infestations in both dogs and cats. A study involving 75 dogs and 46 cats showed reductions in flea counts of 90.6%, 97.0%, and 98.0% after treatments at 30, 60, and 90 days, respectively .

Table 1: Flea Control Efficacy of this compound

Time PointReduction in Flea Counts (%)
Day 3090.6
Day 6097.0
Day 9098.0

In another study, a new formulation combining this compound with sarolaner achieved 100% efficacy within 24 hours of treatment for five weeks .

Ticks

This compound is also effective against tick infestations. A recent study showed that a combination of this compound and sarolaner reduced live tick counts by 97.5% and 97.7% after 14 and 30 days post-treatment .

Table 2: Tick Control Efficacy of this compound Plus Sarolaner

Time PointReduction in Tick Counts (%)
Day 1497.5
Day 3097.7

Gastrointestinal Nematodes

This compound has shown high efficacy against gastrointestinal nematodes such as roundworms and hookworms in cats. In field studies, fecal egg counts were reduced by over 99% within 30 days post-treatment .

Table 3: Efficacy Against Nematodes

Parasite TypeReduction in Egg Counts (%)
Ascarids>99% on Day 30
Hookworms>98% on Day 30

Heartworm Prevention

This compound is approved for the prevention of heartworm disease caused by Dirofilaria immitis. Monthly topical administration effectively prevents heartworm infections in dogs and cats when used as directed .

Safety Profile

This compound has been found to have a favorable safety profile across various studies. Adverse effects are rare; however, monitoring for potential reactions is recommended following administration.

Case Study: Treatment of Fleas in Cats

In a controlled study involving purpose-bred adult cats, this compound applied at a dose of 6 mg/kg resulted in complete flea elimination within one day after treatment . The study highlighted the rapid onset of action and sustained efficacy over several weeks.

Case Study: Treatment of Ear Mites

This compound has been effectively used to treat ear mite infestations (Otodectes cynotis) in dogs and cats with a single topical application leading to significant clinical improvement observed shortly thereafter .

Mécanisme D'action

Selamectin exerts its effects by activating glutamate-gated chloride channels at muscle synapses in parasites. This activation allows chloride ions to enter the nerve cells, causing neuromuscular paralysis, impaired muscular contraction, and eventual death of the parasite. This compound is absorbed through the skin and hair follicles, travels through the bloodstream, intestines, and sebaceous glands, and is ingested by parasites when they feed on the animal’s blood or secretions .

Comparaison Avec Des Composés Similaires

Pharmacokinetics :

  • Systemic Absorption : Applied topically, selamectin is absorbed into the bloodstream, reaching peak plasma concentrations within 24–48 hours .
  • Excretion: Primarily excreted unchanged in urine, feces, and shed hair, with minor metabolism to O-desmethyl this compound .

Comparison with Antiparasitic Agents

Imidacloprid + Moxidectin

Speed of Kill :

  • Initial Efficacy : Imidacloprid + moxidectin achieves 100% flea mortality within 12 hours, compared to this compound’s 69.4% at 12 hours .
  • Residual Efficacy : At 28 days, this compound maintains 57.3% efficacy (12-hour post-infestation), while imidacloprid + moxidectin retains 90.2% .

Mechanistic Difference :

  • Imidacloprid (neonicotinoid) disrupts insect acetylcholine receptors, while moxidectin (macrocyclic lactone) targets chloride channels. This compound’s systemic absorption delays its initial speed of kill .

Spinosad

Speed of Kill :

  • Spinosad (oral formulation) achieves 100% flea mortality within 24 hours, whereas this compound requires 48 hours for full efficacy .
  • Residual Activity: Spinosad’s efficacy drops below 90% after Day 23, while this compound remains >90% effective until Day 30 .

Fipronil-(S)-Methoprene

  • At 28 days post-treatment, this compound demonstrates 99.0% efficacy (48-hour post-infestation), outperforming fipronil-(S)-methoprene (86.4%) and imidacloprid (72.6%) .

Other Avermectins (Ivermectin, Doramectin)

  • Structural Differences : this compound differs from doramectin and ivermectin in substituents at C-5, C-6, C-8, and C-23, enhancing its safety profile in cats and dogs .
  • Spectrum of Activity : this compound’s unique lipophilicity improves topical absorption, unlike ivermectin, which requires oral or injectable administration .

Mycobacterial Infections

  • DprE1 Inhibition : this compound binds to DprE1 (decaprenylphosphoryl-β-D-ribose oxidase), a key enzyme in mycobacterial cell wall synthesis. Mutations at residue L282 reduce this compound’s IC50 by 20-fold .
  • Kill Kinetics : Against M. ulcerans, this compound achieves bactericidal activity at an AUC/MIC ratio of 7 days .

Staphylococcus aureus

  • Synergy with Ampicillin: Reduces MRSA load by 63-fold (FICI = 0.5) and exhibits 81.3% intracellular efficacy in human keratinocytes .
  • Mechanism : Binds to 23S rRNA, disrupting ribosomal function and inducing cell wall damage (observed via SEM) .

Structural and Biochemical Distinctions

Parameter This compound Ivermectin Doramectin
Target Pathogens Fleas, mites, Mycobacterium spp. Nematodes, lice Nematodes, mites
MIC for M. ulcerans 2–4 µg/mL Not reported Not reported
LC50 for Rhipicephalus sanguineus 451.2 ppm Not applicable Not applicable

Data Tables

Table 1: Comparative Flea Efficacy Over Time

Compound 12-Hour Efficacy (Day 0) 24-Hour Efficacy (Day 28) 48-Hour Efficacy (Day 28)
This compound 69.4% 95.3% 99.0%
Imidacloprid + Moxidectin 100% 97.5% Not reported
Spinosad Not reported 100% 100%

Table 2: Antibacterial Activity

Pathogen MIC (µg/mL) Key Finding
Mycobacterium ulcerans 2–4 Bactericidal at AUC/MIC = 7 days
Staphylococcus aureus 6.3 Synergy with ampicillin (FICI = 0.5)

Activité Biologique

Selamectin is a macrocyclic lactone compound primarily used as an antiparasitic agent in veterinary medicine. It has gained attention for its broad-spectrum efficacy against various parasites and its potential repurposing as an antimicrobial agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against different pathogens, and recent research findings.

This compound works by binding to glutamate-gated chloride channels and gamma-aminobutyric acid (GABA) receptors in the nervous systems of invertebrates, leading to paralysis and death of the parasites. Its action is characterized by:

  • Neurotoxicity to Parasites : this compound enhances the permeability of cell membranes to chloride ions, resulting in hyperpolarization of nerve and muscle cells.
  • Synergistic Effects : Studies have shown that this compound can exhibit synergistic effects when used in combination with other antibiotics, such as ampicillin, which enhances its antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .

Efficacy Against Parasites

This compound has demonstrated significant effectiveness against a range of ectoparasites and endoparasites in various studies:

  • Fleas and Ticks : this compound is widely used for the treatment and prevention of flea infestations in dogs and cats. It has also shown some efficacy against ticks, although results vary by species .
  • Mites and Worms : Clinical trials have confirmed its effectiveness against Cheyletiella spp. infestations in cats and rabbits, with a complete resolution of infestations observed within weeks .

Antimicrobial Properties

Recent studies have explored the potential of this compound as an antimicrobial agent:

  • Inhibition of Bacterial Growth : this compound has been found to inhibit bacterial growth at concentrations as low as 6.3 μg/mL against various gram-positive strains, including MRSA .
  • Biofilm Reduction : It significantly reduces biofilm biomass in a dose-dependent manner, with minimal biofilm eradication concentrations inducing 50% eradication (MBEC 50) at approximately 5.89 μg/mL .

Case Studies

  • Treatment of Cheyletiellosis in Cats :
    • A study involving 15 domestic cats showed that topical this compound application led to complete resolution of Cheyletiella sp. infestation by day 60, with no recurrence noted during a year-long follow-up .
  • Repurposing for Antimicrobial Use :
    • In a laboratory setting, this compound was tested against MRSA strains, demonstrating a reduction in intracellular bacterial load by 81.3% at MIC concentrations .

Research Findings

Recent research highlights the versatility and potential of this compound beyond its traditional use:

Study FocusFindings
Antimicrobial ActivityComplete inhibition of bacterial growth at 6.3 μg/mL; synergistic effects with ampicillin
Biofilm EradicationMBEC 50 values at 5.89 μg/mL; significant reduction in biofilm biomass
Efficacy Against EctoparasitesComplete resolution of Cheyletiella infestations in cats within 60 days
Safety ProfileNo significant hemolytic or cytotoxic activity observed at therapeutic concentrations

Q & A

Basic Research Questions

Q. What statistical methods are recommended for analyzing non-normally distributed pharmacokinetic data in Selamectin studies?

Nonparametric tests, such as the Mann-Whitney rank-sum test, should be employed when pharmacokinetic parameters (e.g., AUC, Cmax) deviate from normality, as validated by the Kolmogorov-Smirnov test. Noncompartmental pharmacokinetic models are preferred when compartmental models fail due to rapid drug absorption/elimination or assay limitations (LLOQ constraints). Future studies should prioritize frequent sampling (days 0–7) to improve model fitting .

Q. How is this compound excreted, and what methodologies detect its metabolites in environmental samples?

this compound is excreted systemically via urine, feces, and shed hair, with minimal metabolic transformation. The primary metabolite, O-desmethyl this compound, can be identified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). Toxicity assessments of metabolites should compare parent compounds to avermectin derivatives, where metabolites are generally less toxic .

Q. What experimental designs optimize efficacy evaluation in this compound flea-treatment studies?

Topical application efficacy is typically assessed through flea mortality rates at defined intervals (e.g., day 2 post-application). Efficacy calculations (e.g., 91.3% at day 2) require controlled studies with untreated cohorts to normalize environmental variables. Dose comparisons (e.g., 10 vs. 20 mg/kg) should use nonparametric statistical tests to account for non-normal data distributions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s anti-mycobacterial activity across studies?

Discrepancies in MIC values (e.g., inactivity against M. ulcerans in some studies vs. activity in others) may stem from methodological differences. For example, metabolic-based assays in liquid cultures (96-well plates) may yield distinct results compared to Mycobacteria Growth Indicator Tube (MGIT) systems. Standardizing assay conditions and validating results across multiple strains are critical .

Q. What pharmacokinetic/pharmacodynamic (PK/PD) parameters predict this compound’s efficacy against mycobacteria?

AUC/MIC ratios >10–15 are predictive of anti-mycobacterial efficacy. This compound’s high systemic tolerance in mammals (e.g., safe at 40 mg/kg/day in dogs) allows plasma concentrations exceeding MIC values for M. ulcerans. Studies should integrate in vitro MIC data with PK parameters (half-life, Cmax) from animal models to optimize dosing regimens .

Q. How do data-filtering techniques impact this compound’s anthelmintic activity assessments in high-throughput screens?

Automated image analysis using filters like Worm_Length>30 pixels improves detection of small larval stages (L1–L3) in C. elegans assays. The MDHD model enhances object recognition by retaining morphologically diverse worms, reducing false negatives. Researchers must validate filters against manual counts to avoid bias in EC50 calculations .

Q. What strategies mitigate environmental contamination risks from this compound excretion?

Environmental risk assessments should quantify this compound in wastewater and soil using LC-MS, focusing on unchanged parent compounds. Comparative studies with ivermectin and moxidectin can clarify persistence patterns. Toxicity assays on aquatic organisms (e.g., Daphnia magna) are recommended to evaluate ecotoxicological impacts .

Q. Methodological Considerations

Q. How should researchers design dose-ranging studies to balance efficacy and toxicity in this compound trials?

Dose selection should align with PK/PD targets (e.g., AUC/MIC thresholds) and safety margins from preclinical data. For example, oral doses up to 95 mg/kg in dogs showed no toxicity, suggesting high tolerability. Human extrapolations require scaling based on body surface area or allometric modeling .

Q. What are the limitations of noncompartmental pharmacokinetic models in this compound studies?

Noncompartmental models lack precision in characterizing absorption/distribution phases due to sparse early sampling. Compartmental models require intensive sampling (e.g., hourly intervals post-administration) and sensitive assays (LLOQ <1 ng/mL) to capture rapid elimination kinetics .

Q. How can meta-analyses address heterogeneity in this compound efficacy data across ectoparasite studies?

PRISMA-guided systematic reviews should stratify data by parasite species (e.g., fleas vs. ticks), formulation (spot-on vs. oral), and host factors (species, age). Subgroup analyses and sensitivity testing can identify confounding variables, such as resistance markers or co-administered drugs .

Propriétés

IUPAC Name

6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H63NO11/c1-24-11-10-14-30-23-50-40-36(44-48)27(4)19-33(43(30,40)47)41(46)52-32-20-31(16-15-25(2)38(24)53-35-21-34(49-6)37(45)28(5)51-35)54-42(22-32)18-17-26(3)39(55-42)29-12-8-7-9-13-29/h10-11,14-15,19,24,26,28-29,31-35,37-40,45,47-48H,7-9,12-13,16-18,20-23H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJYYKSVHJGXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)OC1C7CCCCC7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H63NO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165108-07-6, 220119-17-5
Record name 25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-a-L-arabino-hexopyranosyl)-5-demethoxy-25- de(1-methylpropyl)-22,23-dihydro-5-(hydroxyimino)-Avermectin A1a
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2aE,4E,5�S,6S,6�S,7S,8E,11R,13R,15S,17aR,20aR,20bS)-6�-Cyclohexyl-7-[(2,6-dideoxy-3-O-methyl-α-l-arabinohexopyranosyl)oxy]-3�,4�,5�,6,6�,7,10,11,14,15,20a,20bdodecahydro-20b-hydroxy-5�,6,8,19-tetramethylspiro(11,15-methano-2H,13H,17H-furo[4,3,2-p,q][2,6]benzodioxacyclooctadecin-13,2�-[2H]pyran)-17,20(17aH)-dione 20-oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Selamectin
Reactant of Route 2
Selamectin
Reactant of Route 3
Selamectin
Reactant of Route 4
Selamectin
Reactant of Route 5
Selamectin
Reactant of Route 6
Reactant of Route 6
Selamectin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.